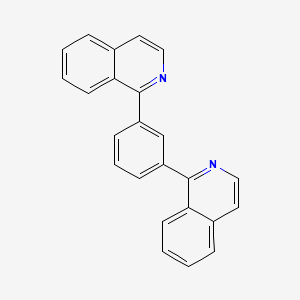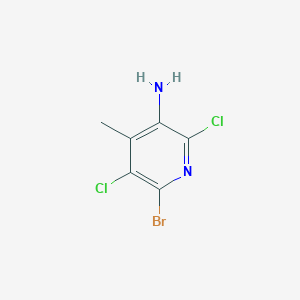
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is a pyridine derivative with a bromine atom at the 6th position, chlorine atoms at the 2nd and 5th positions, and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple aryl halides with boronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can yield various pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials, including liquid crystals and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: This compound has a similar bromine substitution but differs in the pyridine ring structure.
5-Bromo-2,4-dichloropyrimidine: Similar in having bromine and chlorine substitutions but differs in the core structure being a pyrimidine.
Uniqueness
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H5BrCl2N2 |
|---|---|
Molecular Weight |
255.92 g/mol |
IUPAC Name |
6-bromo-2,5-dichloro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H5BrCl2N2/c1-2-3(8)5(7)11-6(9)4(2)10/h10H2,1H3 |
InChI Key |
VSWXNNRSISLIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



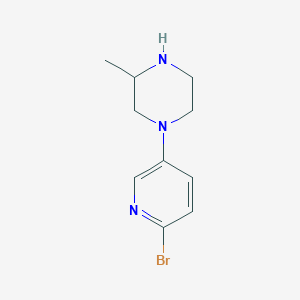
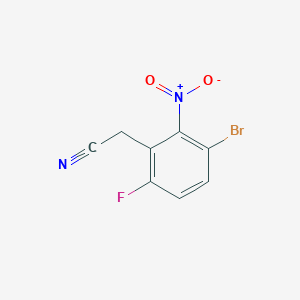
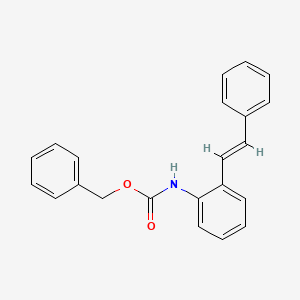
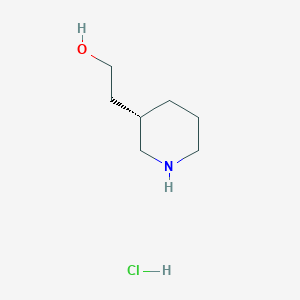
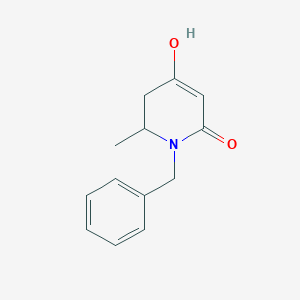
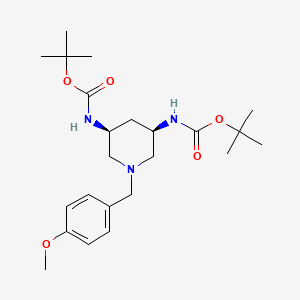


![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
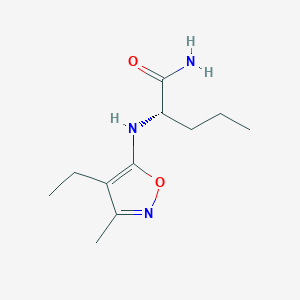
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
